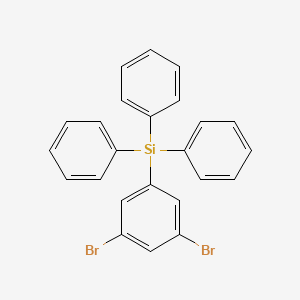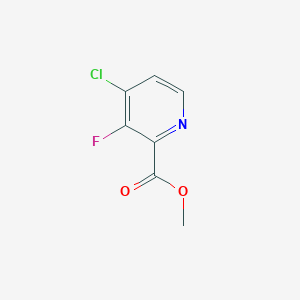![molecular formula C12H10ClNO2 B1428681 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione CAS No. 956141-90-5](/img/structure/B1428681.png)
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
Overview
Description
5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is a complex organic compound characterized by a spirocyclic structure. This compound features a chloro-substituted indene moiety fused to a pyrrolidine ring, forming a unique spiro linkage. Such structures are often of interest in medicinal chemistry due to their potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with indene and chloroacetyl chloride.
Formation of Intermediate: Indene reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form 5-chloro-2-indanone.
Cyclization: The intermediate undergoes cyclization with an amine, such as proline, under acidic conditions to form the spiro[indene-pyrrolidine] structure.
Oxidation: The final step involves oxidation, often using reagents like potassium permanganate or chromium trioxide, to introduce the dione functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dione functionality, converting it to corresponding diols.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized indene derivatives.
Reduction: Diols.
Substitution: Amino or thio-substituted spiro compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
Biologically, this compound is studied for its potential pharmacological properties. Its spirocyclic structure is of interest in the design of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,3’-pyrrolidine]-2’,5’-dione: Lacks the chloro substituent, which can affect its reactivity and biological activity.
5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione: Similar structure with a bromo substituent instead of chloro, potentially leading to different reactivity and applications.
5-Methyl-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione: Features a methyl group, which can influence its chemical properties and biological interactions.
Uniqueness
The presence of the chloro group in 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-chlorospiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(15)14-11(12)16/h1-2,5H,3-4,6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRWSMYXJAPFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)NC2=O)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



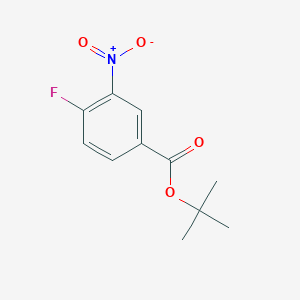

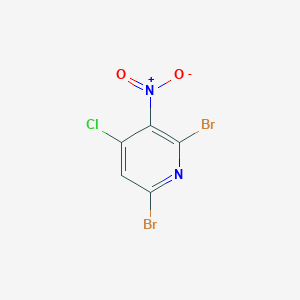

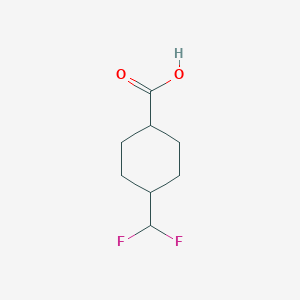
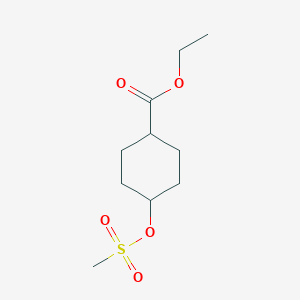
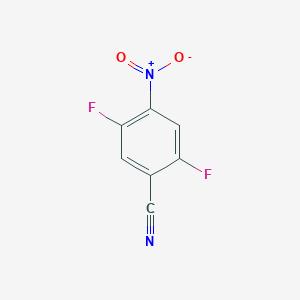
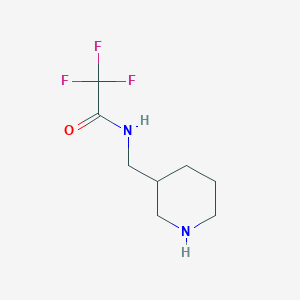
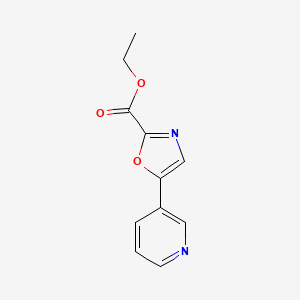
![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
